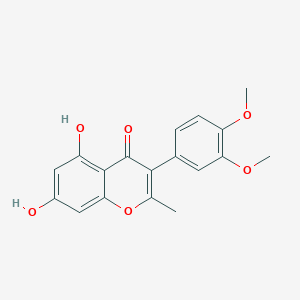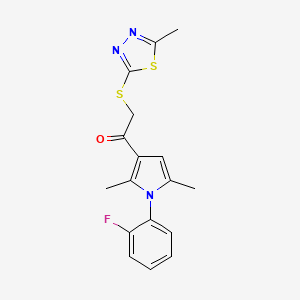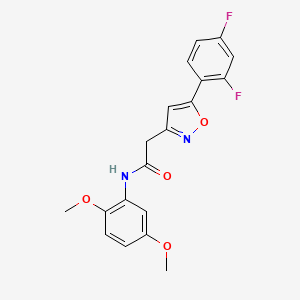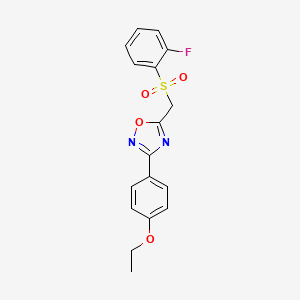
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . The 3,4-dimethoxyphenyl group is a common motif in organic chemistry and is found in a variety of natural products and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step sequences involving various types of organic reactions .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. A study on a similar compound, “3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one”, reported the use of vibrational spectra analysis, HOMO–LUMO analysis, and hyperpolarizability studies .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a related compound, “3,4-Dimethoxyphenylacetone”, the flash point was reported to be greater than 110 °C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
One notable application of this compound is in crystal structure analysis. Watson et al. (1991) studied the structure of a similar flavone, highlighting the planarity of the AB ring system and the intermolecular hydrogen bonds. This kind of analysis is crucial for understanding the physical properties and potential interactions of such compounds (Watson, Kashyap, Gao, & Mabry, 1991).
Chemical Synthesis
Li et al. (2009) described the synthesis of substituted 2-aroyl-3-methylchromen-4-one from isovanillin, showcasing a method for creating derivatives of the compound . This research is important for developing new synthetic routes and potentially novel compounds (Li, Shu, Chen, Chen, Chen, & Wang, 2009).
Reaction Studies
Zinchenko et al. (2009) explored the reaction of a related amino-substituted compound, providing insights into the chemical behavior and potential applications of similar molecules in synthesizing diverse heterocyclic compounds (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Biological Activity Research
Salam et al. (2021) reported on the properties of 3-benzylchroman-4-ones, related to our compound, focusing on their potential biological activities, including anti-inflammatory and antibacterial properties. Understanding these activities can be crucial for pharmaceutical applications (Salam, Shilpa, Kumar, Bankapur, Sinha, Simon, & Chidangil, 2021).
Pharmacological Applications
Liu, Li, and Li (2004) synthesized novel carboxylic acid derivatives of a similar compound and evaluated their biological activities. Such research is vital for discovering new drugs or agricultural chemicals (Liu, Li, & Li, 2004).
Mecanismo De Acción
Target of action
The compound might interact with a variety of biological targets. For instance, a similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with aromatic-amino-acid aminotransferase .
Mode of action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been shown to have activity as monoamine oxidase inhibitors .
Biochemical pathways
Similar compounds are known to affect various biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties .
Result of action
Similar compounds have been shown to have various effects, such as inhibiting monoamine oxidase .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-16(10-4-5-13(22-2)14(6-10)23-3)18(21)17-12(20)7-11(19)8-15(17)24-9/h4-8,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZAQXBYWZWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-2-methylchromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-1-benzyl-3-{[(4-chlorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2965178.png)
![N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2965179.png)





![4-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide](/img/structure/B2965189.png)
![1-(butan-2-yl)-4-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2965190.png)

![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)


